molecular formula C8H10BrN3O B14013342 1-(5-Bromopyridin-2-yl)-1-ethylurea

1-(5-Bromopyridin-2-yl)-1-ethylurea

Cat. No.: B14013342
M. Wt: 244.09 g/mol
InChI Key: KANNQBIJMDHWKC-UHFFFAOYSA-N
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Description

1-(5-Bromopyridin-2-yl)-1-ethylurea is an organic compound that features a bromopyridine moiety attached to an ethylurea group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Bromopyridin-2-yl)-1-ethylurea typically involves the reaction of 5-bromopyridine-2-amine with ethyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the urea linkage. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors could be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

1-(5-Bromopyridin-2-yl)-1-ethylurea can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

1-(5-Bromopyridin-2-yl)-1-ethylurea has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(5-Bromopyridin-2-yl)-1-ethylurea involves its interaction with specific molecular targets. The bromopyridine moiety can engage in π-π stacking interactions with aromatic residues in proteins, while the urea group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

    5-Bromopyridine-2-amine: A precursor in the synthesis of 1-(5-Bromopyridin-2-yl)-1-ethylurea.

    1-(5-Bromopyridin-2-yl)-2-methylpropan-2-ol: Another bromopyridine derivative with different functional groups.

    6-[(5-Bromopyridin-2-yl)iminomethyl]phenol: A Schiff-base compound with a similar bromopyridine core.

Uniqueness

This compound is unique due to its specific combination of a bromopyridine moiety and an ethylurea group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C8H10BrN3O

Molecular Weight

244.09 g/mol

IUPAC Name

1-(5-bromopyridin-2-yl)-1-ethylurea

InChI

InChI=1S/C8H10BrN3O/c1-2-12(8(10)13)7-4-3-6(9)5-11-7/h3-5H,2H2,1H3,(H2,10,13)

InChI Key

KANNQBIJMDHWKC-UHFFFAOYSA-N

Canonical SMILES

CCN(C1=NC=C(C=C1)Br)C(=O)N

Origin of Product

United States

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